

Osoresnontrine vs. Placebo in Schizophrenia: A Review of Clinical Trial Data

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Compound of Interest

Compound Name: *Osoresnontrine*

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A comprehensive review of the available clinical trial data for **osoresnontrine** (BI 409306) in patients with schizophrenia reveals a primary focus on cognitive impairment rather than direct antipsychotic efficacy. The key Phase II clinical trial (NCT02281773) did not demonstrate a statistically significant improvement in cognitive function compared to placebo. While psychotic symptoms were monitored, detailed quantitative data on the Positive and Negative Syndrome Scale (PANSS), a standard measure of schizophrenia symptom severity, have not been made publicly available. This guide summarizes the existing data, experimental protocols, and the mechanism of action of **osoresnontrine**, highlighting the limitations of a direct quantitative comparison with placebo for antipsychotic efficacy.

Executive Summary

Osoresnontrine is a selective phosphodiesterase 9 (PDE9) inhibitor that was investigated as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). The primary Phase II clinical trial failed to meet its main goal of improving cognition. Importantly, for the scope of this guide, the trial only reported that **osoresnontrine** did not worsen psychotic symptoms, but specific data on its efficacy in reducing positive and negative symptoms of schizophrenia, as measured by PANSS scores, are not available in the public domain. Therefore, a direct quantitative comparison of **osoresnontrine**'s antipsychotic effects versus placebo is not possible at this time. The drug was found to be well-tolerated with an acceptable safety profile.

Efficacy in Cognitive Impairment

The core of the clinical investigation for **osoresnontrine** in schizophrenia was its potential to improve cognitive deficits. The primary measure for this was the MATRICS Consensus Cognitive Battery (MCCB) composite score.

Key Findings:

- The Phase II trial did not show a significant difference in the change from baseline in the MCCB composite score between any of the **osoresnontrine** dose groups and the placebo group.[\[1\]](#)[\[2\]](#)
- The adjusted mean change from baseline in the MCCB composite score at week 12 ranged from 1.2 to 2.8 for the **osoresnontrine** groups, compared to 2.5 for the placebo group.[\[1\]](#)[\[2\]](#)
- There was also no significant improvement in the key secondary endpoint, the Schizophrenia Cognition Rating Scale (SCoRS) total score, for **osoresnontrine** compared to placebo.[\[1\]](#)[\[2\]](#)
- Regarding psychotic symptoms, it was reported that "no worsening psychopathology symptoms were observed in any group (PANSS)".[\[3\]](#) This qualitative statement is the only available information on the effect of **osoresnontrine** on the core symptoms of schizophrenia.

Safety and Tolerability

Osoresnontrine was generally well-tolerated in the Phase II clinical trial.

Table 1: Adverse Events in the Phase II Clinical Trial of **Osoresnontrine** in Schizophrenia

Treatment Group	Percentage of Patients with Adverse Events
Placebo	36.4%
Osoresnontrine (10 mg)	33.3%
Osoresnontrine (100 mg)	53.5%

Source: Brown et al., 2019[\[1\]](#)[\[2\]](#)

Adverse events were reported to be dose-dependent.[1][2]

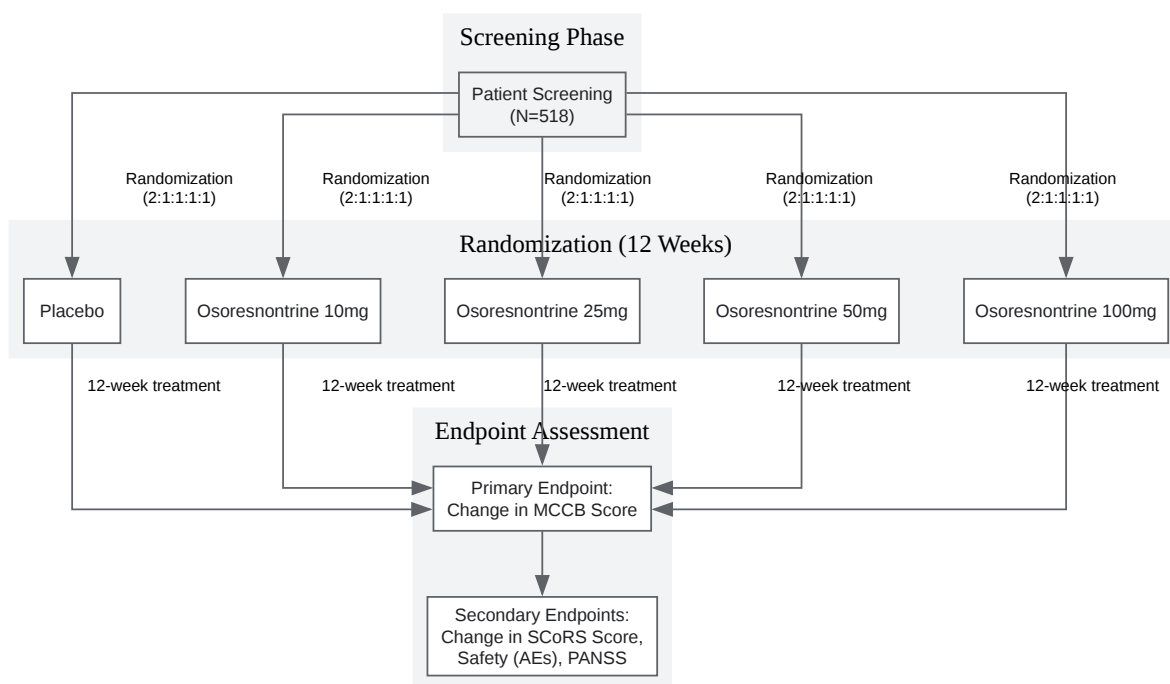
Experimental Protocols

The primary clinical trial investigating **osoresnontrine** in schizophrenia was a Phase II, multicenter, double-blind, placebo-controlled, parallel-group study (NCT02281773).

- Participants: 518 patients aged 18-55 years with a diagnosis of schizophrenia who were maintained on stable doses of antipsychotics.[1][3]
- Intervention: Patients were randomized in a 2:1:1:1:1 ratio to receive once-daily oral doses of placebo, or **osoresnontrine** at 10 mg, 25 mg, 50 mg, or 100 mg for 12 weeks.[1][3]
- Primary Endpoint: The primary outcome was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score at week 12.[1][3]
- Secondary Endpoints: A key secondary endpoint was the change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score at week 12. Safety and tolerability were also assessed, and the PANSS was used to monitor for any worsening of psychotic symptoms.[3]

Visualizations

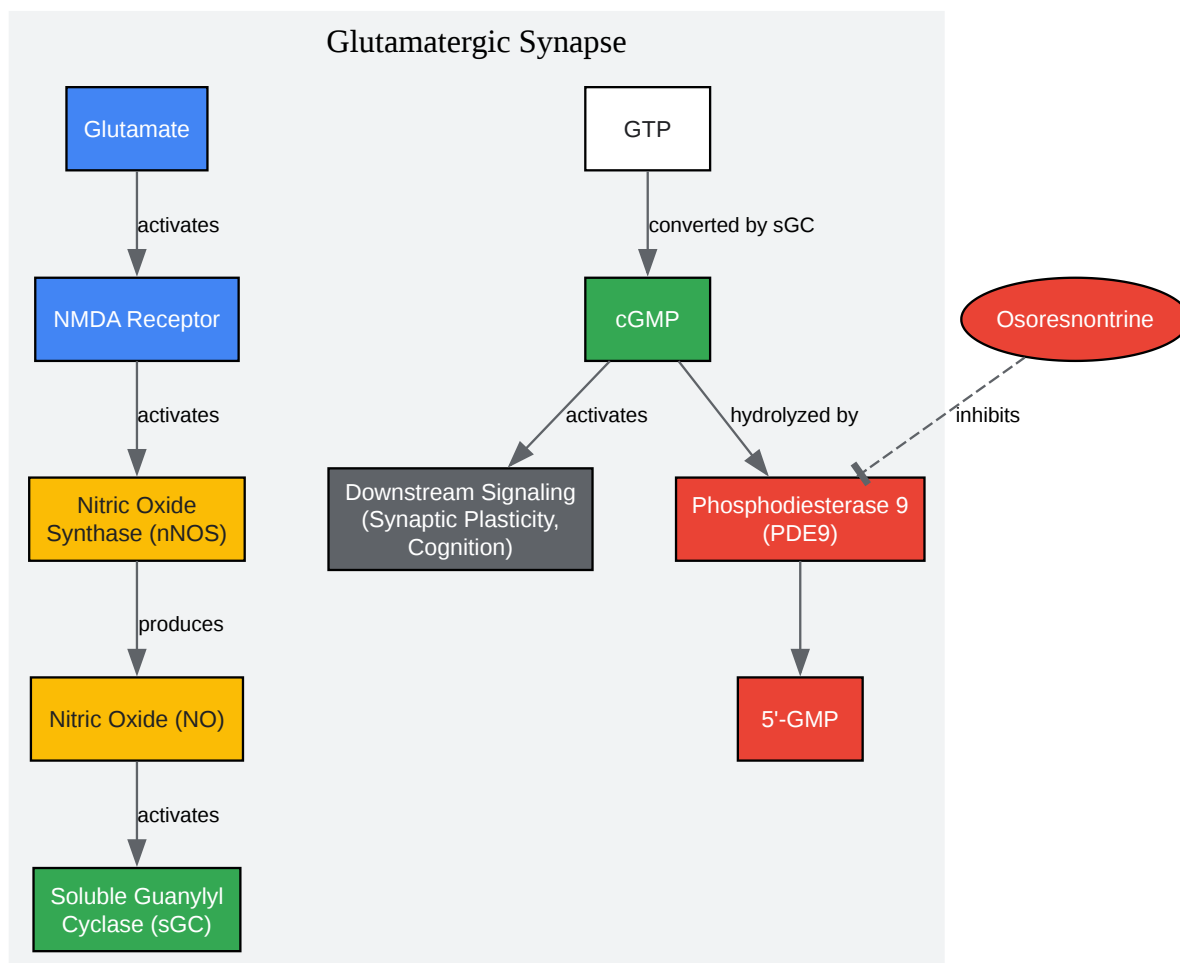
Clinical Trial Workflow



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Caption: Workflow of the Phase II clinical trial for **osoresnontrine** in schizophrenia.

Mechanism of Action of Osoresnontrine



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Caption: **Osoresnontrine** inhibits PDE9, increasing cGMP levels and downstream signaling.

Conclusion

Based on the publicly available data, **osoresnontrine** did not demonstrate efficacy for improving cognitive impairment in patients with schizophrenia in a large Phase II clinical trial. While the drug was well-tolerated and did not appear to worsen psychotic symptoms, the lack of quantitative data on the PANSS makes it impossible to draw any conclusions about its potential as a primary or adjunctive treatment for the positive and negative symptoms of schizophrenia. Further research and data transparency would be required to fully evaluate the

clinical utility of **osoresnontrine** in this patient population. Following the disappointing results in both Alzheimer's disease and schizophrenia, the development of **osoresnontrine** appears to have been discontinued.[4][5]

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